molecular formula C22H23N3O4S B4023107 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)propanamide

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B4023107
M. Wt: 425.5 g/mol
InChI Key: RDWOMJXKWHTMEM-UHFFFAOYSA-N
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Description

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a sulfonyl group, a phenoxy group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the N-methylsulfonyl-4-phenoxyaniline intermediate: This can be achieved by reacting 4-phenoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with pyridin-2-ylmethyl group: The intermediate is then reacted with pyridin-2-ylmethyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)propanamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological systems in which they occur.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)butanamide

Uniqueness

The uniqueness of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)propanamide lies in its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-17(22(26)24-16-18-8-6-7-15-23-18)25(30(2,27)28)19-11-13-21(14-12-19)29-20-9-4-3-5-10-20/h3-15,17H,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWOMJXKWHTMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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